Methanone,[4-[[3-(1H-1,2,4-triazol-5-yl)-5-(trifluoromethyl)phenyl]sulfonyl]-1-piperazinyl][(1R,2R)-2-[4-(trifluoromethyl)phenyl]cyclopropyl]-
Description
BenchChem offers high-quality Methanone,[4-[[3-(1H-1,2,4-triazol-5-yl)-5-(trifluoromethyl)phenyl]sulfonyl]-1-piperazinyl][(1R,2R)-2-[4-(trifluoromethyl)phenyl]cyclopropyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methanone,[4-[[3-(1H-1,2,4-triazol-5-yl)-5-(trifluoromethyl)phenyl]sulfonyl]-1-piperazinyl][(1R,2R)-2-[4-(trifluoromethyl)phenyl]cyclopropyl]- including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C24H21F6N5O3S |
|---|---|
Molecular Weight |
573.5 g/mol |
IUPAC Name |
[4-[3-(1H-1,2,4-triazol-5-yl)-5-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]-[(1R,2R)-2-[4-(trifluoromethyl)phenyl]cyclopropyl]methanone |
InChI |
InChI=1S/C24H21F6N5O3S/c25-23(26,27)16-3-1-14(2-4-16)19-12-20(19)22(36)34-5-7-35(8-6-34)39(37,38)18-10-15(21-31-13-32-33-21)9-17(11-18)24(28,29)30/h1-4,9-11,13,19-20H,5-8,12H2,(H,31,32,33)/t19-,20+/m0/s1 |
InChI Key |
KHBYHUBFGVKELV-VQTJNVASSA-N |
Isomeric SMILES |
C1CN(CCN1C(=O)[C@@H]2C[C@H]2C3=CC=C(C=C3)C(F)(F)F)S(=O)(=O)C4=CC(=CC(=C4)C(F)(F)F)C5=NC=NN5 |
Canonical SMILES |
C1CN(CCN1C(=O)C2CC2C3=CC=C(C=C3)C(F)(F)F)S(=O)(=O)C4=CC(=CC(=C4)C(F)(F)F)C5=NC=NN5 |
Origin of Product |
United States |
Biological Activity
The compound Methanone, denoted as [4-[[3-(1H-1,2,4-triazol-5-yl)-5-(trifluoromethyl)phenyl]sulfonyl]-1-piperazinyl][(1R,2R)-2-[4-(trifluoromethyl)phenyl]cyclopropyl]-, is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its biological activity based on existing research findings, including in vitro and in vivo studies, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound includes several functional groups that may contribute to its biological activity. The presence of a triazole ring, trifluoromethyl groups, and a piperazine moiety suggests potential interactions with various biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar compounds featuring triazole and trifluoromethyl groups. For instance, compounds with structural similarities have shown significant cytotoxic effects against various cancer cell lines:
- In vitro Studies : Analogous compounds demonstrated IC50 values ranging from 0.12 to 2.78 µM against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. These compounds triggered apoptosis through increased caspase activity, indicating their potential as anticancer agents .
- In vivo Studies : Compounds similar to Methanone have exhibited significant tumor growth inhibition in xenograft models. For example, one analogue significantly reduced primary tumor growth and metastasis in melanoma models while overcoming resistance to traditional chemotherapeutics like paclitaxel .
Antimicrobial Activity
Compounds with similar structural motifs have also been evaluated for antimicrobial properties. The introduction of electron-withdrawing groups like trifluoromethyl has been shown to enhance antimicrobial activity against various pathogens:
- SAR Studies : The presence of electron-withdrawing groups at specific positions on the aromatic ring has been crucial for enhancing biological activity. For example, modifications that increase lipophilicity often correlate with improved antimicrobial efficacy .
Case Study 1: Anticancer Efficacy
A study investigating a series of triazole derivatives found that those with piperazine substitutions exhibited enhanced cytotoxicity against the MCF-7 cell line. The most potent derivative showed an IC50 of 0.65 µM, which was comparable to established chemotherapeutic agents .
Case Study 2: Antimicrobial Action
Research on related compounds revealed that modifications leading to increased hydrophobicity significantly improved antibacterial activity against Gram-positive bacteria. Compounds were tested using standard disc diffusion methods, showing zones of inhibition correlating with structural features .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that the following modifications enhance biological activity:
- Triazole Ring : Essential for interaction with biological targets.
- Trifluoromethyl Groups : Increase lipophilicity and stability.
- Piperazine Moiety : Enhances solubility and bioavailability.
| Compound Structure | Biological Activity | IC50 Value (µM) | Target |
|---|---|---|---|
| Triazole derivative | Anticancer | 0.65 | MCF-7 |
| Piperazine analogue | Antimicrobial | 15 | S. aureus |
Scientific Research Applications
Antimicrobial Activity
Recent studies have shown that compounds containing the triazole moiety exhibit promising antimicrobial properties. The incorporation of the trifluoromethyl group enhances the lipophilicity and biological activity of the compound. For instance, triazole derivatives have been reported to inhibit fungal pathogens effectively, making them candidates for developing antifungal agents .
Pharmaceutical Applications
The compound's structure suggests potential as a pharmaceutical intermediate or active pharmaceutical ingredient (API). Its unique functional groups may interact with biological targets effectively. Research indicates that similar triazole-containing compounds have been utilized in anti-inflammatory and anticancer therapies .
Case Study: Anticancer Properties
A study investigated the anticancer effects of triazole derivatives on various cancer cell lines. The results demonstrated that certain modifications to the triazole structure could lead to enhanced cytotoxicity against cancer cells, suggesting that Methanone could be further explored for its anticancer properties .
Herbicide Development
Methanone derivatives have been evaluated for their herbicidal activity. The structural components of this compound have shown effectiveness against specific weed species. A recent study highlighted the compound's ability to inhibit phytoene desaturase (PDS), an essential enzyme in carotenoid biosynthesis in plants, indicating its potential as a post-emergence herbicide .
Pesticide Formulations
The sulfonamide group within the compound can enhance its efficacy as a pesticide. The development of formulations incorporating Methanone could lead to improved pest control strategies in agricultural practices, benefiting crop yields and sustainability .
Polymeric Materials
The unique chemical structure of Methanone can be utilized in synthesizing advanced polymeric materials. Its ability to form stable bonds with various substrates makes it suitable for creating high-performance materials used in coatings and adhesives. Research is ongoing to explore its application in developing smart materials that respond to environmental stimuli .
Nanotechnology
The incorporation of Methanone into nanostructured materials can enhance their properties. Studies have shown that triazole derivatives can be used as ligands in metal-organic frameworks (MOFs), which have applications in gas storage and separation technologies .
Chemical Reactions Analysis
Piperazine Core
-
Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides at the secondary amine sites.
-
Protonation : Forms stable salts with acids (e.g., HCl), improving solubility .
Sulfonyl Linker
-
Nucleophilic Substitution : Susceptible to hydrolysis under basic conditions (pH > 10) .
-
Reduction : LiAlH4 reduces the sulfonyl group to thiols, though this is rarely utilized due to stability concerns .
Triazole Moiety
-
Coordination Chemistry : Binds transition metals (e.g., Cu²⁺, Zn²⁺) via nitrogen atoms, enabling catalytic applications .
-
Acid/Base Stability : Stable under physiological pH (4–9) but degrades in strongly acidic environments .
Trifluoromethyl Groups
Catalytic and Cross-Coupling Reactions
The compound participates in palladium-catalyzed cross-couplings due to its halogenated aromatic systems:
Stability and Decomposition
-
Thermal Stability : Decomposes above 220°C, releasing SO₂ and HF .
-
Photodegradation : UV exposure (λ = 254 nm) induces cleavage of the sulfonyl group .
Comparative Reactivity
The compound’s reactivity differs from simpler methanone derivatives:
| Feature | This Compound | Simpler Methanone Analogs (e.g., C14H12O) |
|---|---|---|
| Sulfonyl Reactivity | High (due to electron-withdrawing CF₃) | Low |
| Triazole Participation | Enables metal coordination | Absent |
| Metabolic Stability | Enhanced (CF₃ groups) | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
